Didodecyl 2,6-dimethyl-3,5-pyridinedicarboxylate
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Overview
Description
Didodecyl 2,6-dimethyl-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C33H57NO4 and a molecular weight of 531.81 g/mol . This compound is a derivative of pyridine and is characterized by its two dodecyl ester groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecyl 2,6-dimethyl-3,5-pyridinedicarboxylate can be synthesized through the esterification of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Didodecyl 2,6-dimethyl-3,5-pyridinedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ester groups
Major Products
Oxidation: Pyridine derivatives with oxidized functional groups.
Reduction: Alcohol derivatives of the original ester compound.
Substitution: Compounds with new functional groups replacing the ester groups
Scientific Research Applications
Didodecyl 2,6-dimethyl-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Didodecyl 2,6-dimethyl-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A similar compound with ethyl ester groups instead of dodecyl groups.
Dimethyl 2,6-pyridinedicarboxylate: A compound with methyl ester groups, used in similar applications.
Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another derivative with tert-butyl ester groups.
Uniqueness
Didodecyl 2,6-dimethyl-3,5-pyridinedicarboxylate is unique due to its long dodecyl ester chains, which impart distinct physical and chemical properties. These properties make it suitable for applications requiring hydrophobicity and stability, such as in drug delivery systems and specialty materials .
Properties
CAS No. |
57582-77-1 |
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Molecular Formula |
C33H57NO4 |
Molecular Weight |
531.8 g/mol |
IUPAC Name |
didodecyl 2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H57NO4/c1-5-7-9-11-13-15-17-19-21-23-25-37-32(35)30-27-31(29(4)34-28(30)3)33(36)38-26-24-22-20-18-16-14-12-10-8-6-2/h27H,5-26H2,1-4H3 |
InChI Key |
QVCJHHKVRSSUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(N=C1C)C)C(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
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